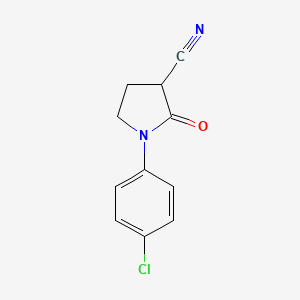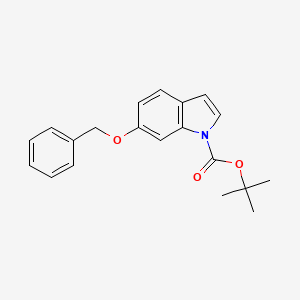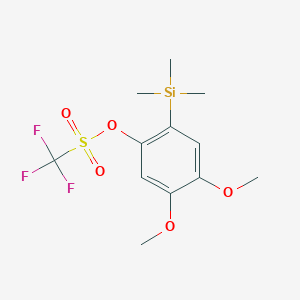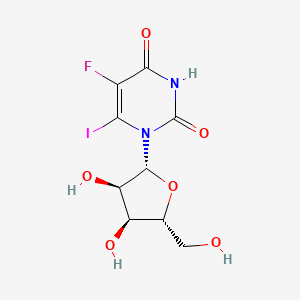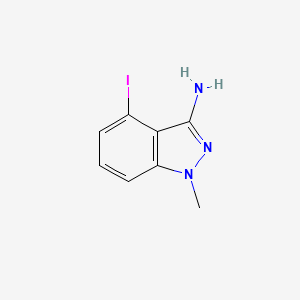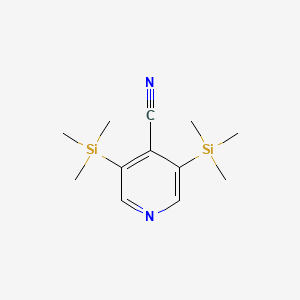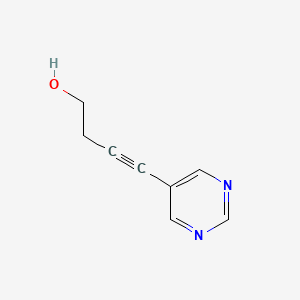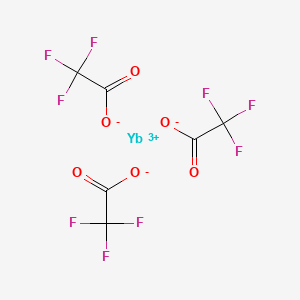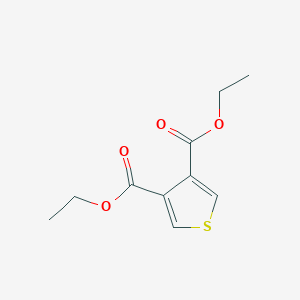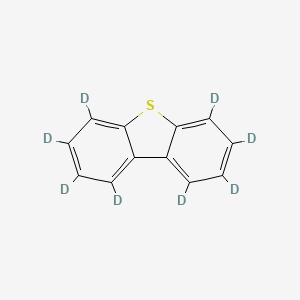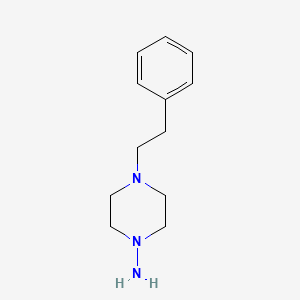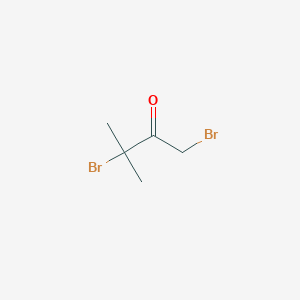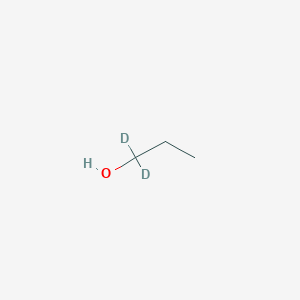![molecular formula C12H13ClF3NO B1357075 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine CAS No. 892502-15-7](/img/structure/B1357075.png)
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine is a chemical compound with the molecular formula C12H13ClF3NO and a molecular weight of 279.687 . It is also known by other synonyms such as morpholine,4-2-chloromethyl-4-trifluoromethyl phenyl .
Molecular Structure Analysis
The molecular structure of 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine can be represented by the SMILES notation: C1COCCN1C2=C (C=C (C=C2)C (F) (F)F)CCl . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine include a molecular weight of 279.69 . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the web search results.Applications De Recherche Scientifique
Synthesis and Characterization
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine and its derivatives have been extensively studied in the context of chemical synthesis and characterization. For example, a derivative, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized through NMR, IR, and mass spectral studies, as well as single crystal X-ray diffraction studies. This derivative showed remarkable anti-tuberculosis activity and superior antimicrobial activity (Mamatha et al., 2019).
Biological Activities
In the realm of biology and medicine, various morpholine derivatives, including those structurally related to 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine, have shown significant potential. For instance, a compound synthesized from 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene and 4-morpholino-1H-indazol-3-amine demonstrated inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (X. Ji et al., 2018).
Applications in Catalysis
Morpholine derivatives have also been explored for their applications in catalysis. For example, N-{2-(arylchalcogeno)ethyl}morpholine ligands were synthesized and used to create palladium(II) complexes, which showed promise as catalysts for the Heck reaction, a significant process in organic synthesis (Pradhumn Singh et al., 2013).
Corrosion Inhibition
Additionally, some morpholine derivatives have been evaluated for their potential in corrosion inhibition. A study on a 1,4-disubstituted-1,2,3-triazole product with a morpholine ligand showed high corrosion inhibition efficiency for mild steel in acidic medium, demonstrating the utility of these compounds in industrial applications (Meryem Hrimla et al., 2021).
Safety And Hazards
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . If inhaled, it may cause respiratory irritation . Safety measures include not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-[2-(chloromethyl)-4-(trifluoromethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c13-8-9-7-10(12(14,15)16)1-2-11(9)17-3-5-18-6-4-17/h1-2,7H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGVSWOLBMMCMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594639 |
Source


|
| Record name | 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine | |
CAS RN |
892502-15-7 |
Source


|
| Record name | 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892502-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

